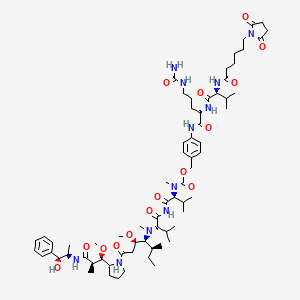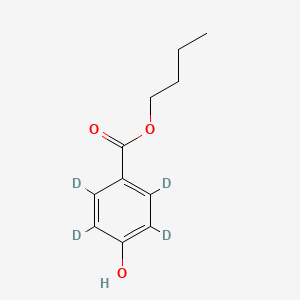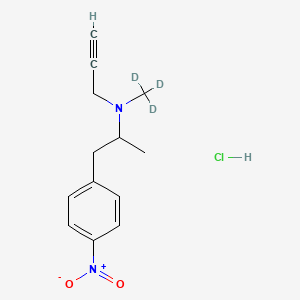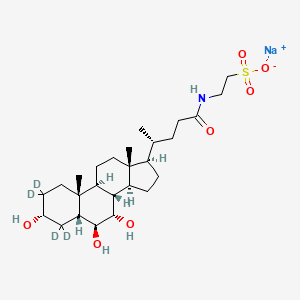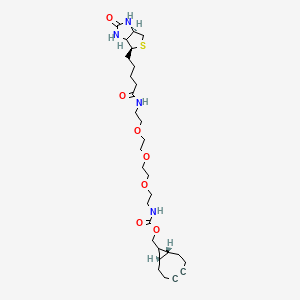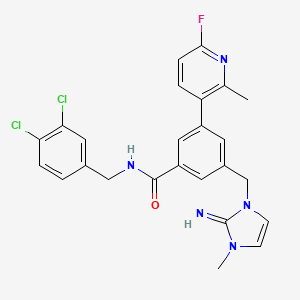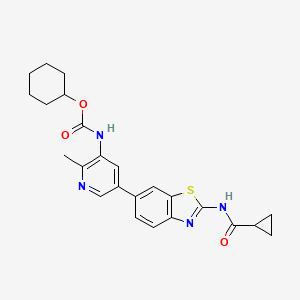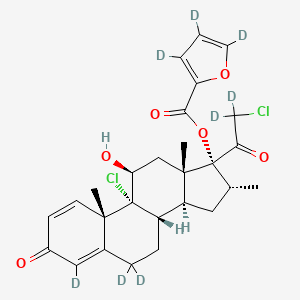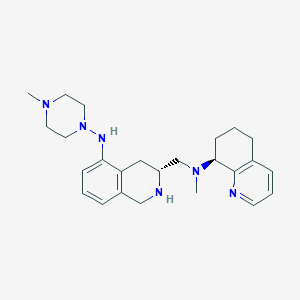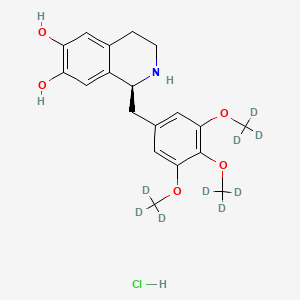
S-(-)-Tretoquinol-d9 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(-)-Tretoquinol-d9 (hydrochloride): is a deuterated form of tretoquinol, a compound known for its pharmacological properties. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of the compound. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Tretoquinol-d9 (hydrochloride) involves the deuteration of tretoquinol. This process typically includes the introduction of deuterium atoms into the tretoquinol molecule through catalytic hydrogenation using deuterium gas. The reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration.
Industrial Production Methods: Industrial production of S-(-)-Tretoquinol-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
化学反応の分析
Types of Reactions: S-(-)-Tretoquinol-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced back to its parent alcohol form.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Parent alcohol form.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
S-(-)-Tretoquinol-d9 (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: It is used to study reaction mechanisms and isotope effects.
Biology: The compound is employed in metabolic studies to trace the pathways and interactions within biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of S-(-)-Tretoquinol-d9 (hydrochloride) involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique way to study its metabolic pathways and interactions. The compound acts on various receptors and enzymes, influencing their activity and providing insights into their function.
類似化合物との比較
Tretoquinol: The non-deuterated form of the compound.
Deuterated analogs: Other deuterated compounds used for similar research purposes.
Uniqueness: S-(-)-Tretoquinol-d9 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in studying metabolic pathways and pharmacokinetics. The hydrochloride salt form further enhances its solubility and stability, making it a valuable tool in various research fields.
特性
分子式 |
C19H24ClNO5 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
(1S)-1-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H/t14-;/m0./s1/i1D3,2D3,3D3; |
InChIキー |
UHSXRTHJCJGEKG-HHAYSADNSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C[C@H]2C3=CC(=C(C=C3CCN2)O)O.Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


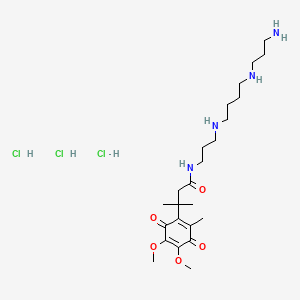
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)
![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
